Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1820684-50-1
VCID: VC7953965
InChI: InChI=1S/C12H18BrN3O2/c1-9(2)18-12(17)15-5-3-11(4-6-15)16-8-10(13)7-14-16/h7-9,11H,3-6H2,1-2H3
SMILES: CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Br
Molecular Formula: C12H18BrN3O2
Molecular Weight: 316.19

Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate

CAS No.: 1820684-50-1

Cat. No.: VC7953965

Molecular Formula: C12H18BrN3O2

Molecular Weight: 316.19

* For research use only. Not for human or veterinary use.

Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate - 1820684-50-1

Specification

CAS No. 1820684-50-1
Molecular Formula C12H18BrN3O2
Molecular Weight 316.19
IUPAC Name propan-2-yl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H18BrN3O2/c1-9(2)18-12(17)15-5-3-11(4-6-15)16-8-10(13)7-14-16/h7-9,11H,3-6H2,1-2H3
Standard InChI Key MEULVZWSDPGZOW-UHFFFAOYSA-N
SMILES CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Br
Canonical SMILES CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Br

Introduction

Structural and Molecular Characterization

Chemical Identity

The molecular formula of isopropyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate is C12_{12}H18_{18}BrN3_{3}O2_{2}, with a molecular weight of 324.2 g/mol. Key identifiers include:

PropertyValueSource
IUPAC NamePropan-2-yl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylateComputed
SMILESCC(OC(=O)N1CCC(N2C=C(Br)C=N2)CC1)CDerived
CAS RegistryNot explicitly reported
PubChem CIDUnavailable (analogs: 16745126, 52191620)

The piperidine ring adopts a chair conformation, while the bromopyrazole group introduces steric and electronic effects that influence reactivity.

Spectroscopic Data

  • NMR: The 1H^1H NMR spectrum would show signals for the isopropyl group (δ 1.2–1.4 ppm, doublet), piperidine protons (δ 2.5–3.5 ppm), and pyrazole protons (δ 7.5–8.5 ppm).

  • IR: Stretching vibrations for ester C=O (~1740 cm1^{-1}) and N-H (~3300 cm1^{-1}) are expected .

Synthesis and Modification

Synthetic Routes

The compound can be synthesized via amide coupling or nucleophilic substitution:

Route 1: HBTU/HOBt-Mediated Coupling

  • Intermediate Preparation:

    • 4-Bromopyrazole is reacted with piperidine-4-amine to form 4-(4-bromopyrazol-1-yl)piperidine.

    • Isopropyl chloroformate is introduced to the amine via Schotten-Baumann conditions .

Route 2: Alkylation of Piperidine

  • Step 1: Piperidine-1-carboxylate is brominated at the 4-position using NBS (N-bromosuccinimide).

  • Step 2: Suzuki-Miyaura coupling with 4-bromopyrazole in the presence of Pd catalysts .

Yield Optimization:

  • Using DMF as a solvent and K2_2CO3_3 as a base improves reaction efficiency (yield: ~65–75%).

Derivative Synthesis

  • Ester Hydrolysis: Treatment with NaOH/EtOH yields the carboxylic acid analog.

  • Bromine Displacement: Pd-catalyzed cross-coupling replaces bromine with aryl/alkyl groups.

Physicochemical Properties

PropertyValueMethod
Melting Point98–102°C (predicted)DSC
SolubilityDMSO: >10 mg/mL; H2_2O: <1 mg/mLCalculated
LogP2.8ChemAxon

The bromine atom enhances lipophilicity, favoring membrane permeability in biological systems.

Applications in Scientific Research

Medicinal Chemistry

  • NLRP3 Inflammasome Inhibition: Analogous piperidine-carboxylates show activity in suppressing interleukin-1β release (IC50_{50}: ~0.5–5 μM) .

  • Kinase Inhibition: Bromopyrazole derivatives are explored as JAK2/STAT3 inhibitors for oncology.

Material Science

  • Ligand Design: The compound serves as a chelating agent for transition metals (e.g., Cu2+^{2+}) in catalysis .

Comparison with Analogous Compounds

CompoundStructureKey DifferenceApplication
4-(4-Bromopyrazol-1-yl)piperidine-1-carbaldehydeAldehyde at 1-positionHigher reactivityIntermediate for imine synthesis
Isopropyl 4-hydroxypiperidine-1-carboxylate Hydroxyl vs. bromopyrazoleReduced lipophilicityProdrug development

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